2-(4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-6-yl)acetic acid
Description
2-(4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-6-yl)acetic acid is a bicyclic heterocyclic compound featuring a tetrahydrobenzoimidazole core fused with an acetic acid side chain.
Properties
IUPAC Name |
2-(4,5,6,7-tetrahydro-3H-benzimidazol-5-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c12-9(13)4-6-1-2-7-8(3-6)11-5-10-7/h5-6H,1-4H2,(H,10,11)(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPXXRYJQLCITKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1CC(=O)O)NC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301232827 | |
| Record name | 4,5,6,7-Tetrahydro-1H-benzimidazole-6-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301232827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
361394-61-8 | |
| Record name | 4,5,6,7-Tetrahydro-1H-benzimidazole-6-acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=361394-61-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,5,6,7-Tetrahydro-1H-benzimidazole-6-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301232827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-6-yl)acetic acid typically involves the condensation of an appropriate benzimidazole precursor with acetic acid derivatives. One common method involves the reaction of 4,5,6,7-tetrahydro-1H-benzo[d]imidazole with bromoacetic acid under basic conditions to yield the desired product . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-6-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzimidazole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into more reduced forms, potentially altering its biological activity.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzimidazole ring are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole-2-carboxylic acid derivatives, while reduction may produce tetrahydrobenzimidazole derivatives.
Scientific Research Applications
Chemical Properties and Structure
The chemical structure of 2-(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-6-yl)acetic acid can be represented as follows:
- Molecular Formula : C11H14N2O2
- Molecular Weight : 206.24 g/mol
- CAS Number : 26751-24-6
This compound features a benzimidazole ring system that contributes to its biological activity.
Antimicrobial Activity
Research indicates that compounds containing the benzimidazole moiety exhibit antimicrobial properties. A study demonstrated that derivatives of benzimidazole were effective against various strains of bacteria and fungi. The mechanism is believed to involve the disruption of microbial cell membranes and interference with nucleic acid synthesis .
Neuroprotective Effects
Recent investigations have shown that this compound has potential neuroprotective effects. In animal models of neurodegenerative diseases, this compound has been observed to reduce oxidative stress and inflammation in neuronal cells, suggesting its utility in treating conditions like Alzheimer's disease .
Anti-inflammatory Properties
The anti-inflammatory effects of benzimidazole derivatives have been extensively studied. This compound has demonstrated the ability to inhibit pro-inflammatory cytokines in vitro, which may position it as a candidate for treating inflammatory disorders .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Effective against bacteria and fungi | |
| Neuroprotective | Reduces oxidative stress | |
| Anti-inflammatory | Inhibits pro-inflammatory cytokines |
Case Study 1: Antimicrobial Efficacy
In a study published in Molecules, researchers synthesized various benzimidazole derivatives and tested their antimicrobial activities against clinical isolates. The results indicated that certain derivatives exhibited significant inhibitory effects on both Gram-positive and Gram-negative bacteria.
Case Study 2: Neuroprotection in Animal Models
A study conducted on mice with induced neurodegeneration showed that administration of this compound resulted in improved cognitive function and reduced neuronal loss compared to controls. The findings suggest a protective role against neurotoxic agents .
Mechanism of Action
The mechanism of action of 2-(4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-6-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 2-(4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-6-yl)acetic acid and related compounds:
Key Insights from Structural Comparisons
Substituent Effects: The acetic acid group in the target compound provides distinct polarity compared to longer-chain analogs like 3-(2-Methyl-1H-benzo[d]imidazol-6-yl)propanoic acid, which may exhibit improved membrane permeability due to its propanoic acid chain . Halogenation or salt formation (e.g., hydrochloride in 2-Isopropyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-6-carboxylic acid hydrochloride) enhances solubility but may alter receptor binding kinetics .
Bioactivity and Discontinuation: Discontinued analogs (e.g., furan- or methyl-substituted derivatives) suggest challenges in stability, synthesis scalability, or insufficient efficacy in early-stage studies . In contrast, ramosetron hydrochloride demonstrates the pharmaceutical viability of benzo[d]imidazole derivatives when paired with optimized substituents (e.g., methanone-indole linkage) .
Synthetic Pathways :
- The hydrolysis of benzyl-protected intermediates (e.g., compound 3 in ) under basic conditions (10% NaOH) is a common strategy for generating carboxylic acid derivatives like the target compound .
Biological Activity
2-(4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-6-yl)acetic acid is a compound derived from the benzoimidazole family. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. The focus of this article is to explore its biological activity, including mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.
- Molecular Formula : C₉H₁₃N₃O₂
- Molecular Weight : 181.22 g/mol
- CAS Number : 131020-49-0
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It may act as an inhibitor of various enzymes or receptors involved in critical pathways such as cell proliferation and apoptosis.
Biological Activity and Efficacy
Research studies have highlighted several areas where this compound exhibits significant biological activity:
Anticancer Activity
- Inhibition of Tumor Growth : Studies have demonstrated that derivatives of benzoimidazole compounds exhibit cytotoxic effects on various cancer cell lines. For instance, compounds with similar structures have shown promising results against cervical cancer (SISO) and bladder cancer (RT-112) cell lines with IC50 values indicating effective inhibition of cell growth .
- Induction of Apoptosis : The compound has been linked to the induction of apoptosis in cancer cells. In vitro studies show that treatment with the compound leads to an increase in early and late apoptotic cells, indicating its potential as a therapeutic agent in cancer treatment .
Neuroprotective Effects
Research indicates that benzoimidazole derivatives may possess neuroprotective properties. The mechanism involves modulation of neurotransmitter levels and protection against oxidative stress, which are critical factors in neurodegenerative diseases .
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of this compound:
Comparative Analysis
When compared to other similar compounds within the imidazole family, this compound shows unique properties that enhance its biological activity:
| Compound | Activity Profile |
|---|---|
| Imidazole | General antifungal and antibacterial properties but limited anticancer activity |
| Benzimidazole | Moderate anticancer activity but less neuroprotective effects |
| 2-(4,5-dihydro-1H-imidazol-2-yl) derivatives | Enhanced anticancer activity but with varied selectivity across different cancer types |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
